molecular formula C7H6BrIO B171483 (5-Bromo-2-iodophenyl)methanol CAS No. 199786-58-8

(5-Bromo-2-iodophenyl)methanol

Cat. No. B171483
M. Wt: 312.93 g/mol
InChI Key: LBMPOOHWJBYWPY-UHFFFAOYSA-N
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Patent
US07417040B2

Procedure details

To a stirred mixture of (5-Bromo-2-iodo-phenyl)-m-ethanol (9.14 g, 29.2 mmol) in CH3Cl (150 mL) under argon was added 1M PBr3 in CH2Cl2 (35.0 mL, 35.0 mmol). The reaction mixture was stirred at room temperature for 20 min and then poured into a mixture of ice and saturated NaHCO3 solution (300 mL). The pH was adjusted to basic by addition of solid NaHCO3. This aqueous layer was extracted with EtOAc (1×600 mL, 2×400 mL). The combined EtOAc extracts were washed with brine (1×100 mL). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to give 4-bromo-2-bromomethyl-1-iodo-benzene (5.69 g, 52%). 1H NMR (CDCl3): δ 7.68 (d, 1H, J=8.80 Hz), 7.59 (s, 1H), 7.18 (d, 1H, J=8.80 Hz), 4.51 (s, 2H). HPLC: Rt=3.87 min.
Quantity
9.14 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH2:8]O)[CH:7]=1.P(Br)(Br)[Br:12].C(Cl)Cl.C([O-])(O)=O.[Na+]>CCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH2:8][Br:12])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.14 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)CO)I
Name
Quantity
150 mL
Type
solvent
Smiles
CCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
35 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
This aqueous layer was extracted with EtOAc (1×600 mL, 2×400 mL)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)I)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 5.69 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.